molecular formula C20H24N2O7 B14794139 N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid

Cat. No.: B14794139
M. Wt: 404.4 g/mol
InChI Key: QYQZUGYJVHHHEE-UHFFFAOYSA-N
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Description

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps. One common approach is the cyclization of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, which provides the azabicyclo[2.2.2]octane core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and producing therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its combination of the azabicyclo[2.2.2]octane core with the benzodioxine and carboxamide functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C20H24N2O7

Molecular Weight

404.4 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;but-2-enedioic acid

InChI

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)

InChI Key

QYQZUGYJVHHHEE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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